REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[CH2:2][CH2:3][CH3:4].[F:7][C:8]1[C:16]([F:17])=[C:15]2[C:11]([C:12]([NH2:18])=[N:13][NH:14]2)=[CH:10][CH:9]=1>N1C=CC=CC=1>[F:7][C:8]1[C:16]([F:17])=[C:15]2[C:11]([C:12]([NH:18][C:1](=[O:5])[CH2:2][CH2:3][CH3:4])=[N:13][NH:14]2)=[CH:10][CH:9]=1
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Name
|
|
Quantity
|
0.61 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C2C(=NNC2=C1F)N
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Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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3 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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The reaction medium is concentrated under reduced pressure (2 kPa; 40° C.)
|
Type
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WASH
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Details
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The organic phase is washed with 25 cm3 of distilled water
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Type
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DRY_WITH_MATERIAL
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Details
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After drying over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure (2 kPa; 40° C.)
|
Type
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CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography under an argon pressure of 50 kPa
|
Type
|
WASH
|
Details
|
on a column of silica gel (particle size 40–60 μm; diameter 3 cm), eluting with a dichloromethane/methanol mixture (98/2 by volume)
|
Type
|
ADDITION
|
Details
|
The fractions containing the expected product
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (2 kPa; 40° C.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying (90 Pa; 40° C.), 596 mg of N-(6,7-difluoro-1H-indazol-3-yl)butanamide
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |